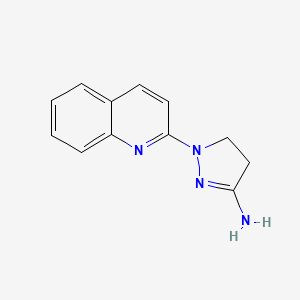
1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation of quinoline derivatives with hydrazine and subsequent cyclization. One common method includes the reaction of quinoline-2-carbaldehyde with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazoline ring . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .
科学研究应用
1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may inhibit key signaling pathways that are crucial for cell proliferation and survival, thereby exerting its anticancer effects.
相似化合物的比较
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and tetrahydroquinoline share structural similarities with 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine.
Pyrazoline Derivatives: Compounds such as 1-phenyl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole are closely related.
Uniqueness: this compound is unique due to its combined quinoline and pyrazoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
88164-49-2 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-quinolin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C12H12N4/c13-11-7-8-16(15-11)12-6-5-9-3-1-2-4-10(9)14-12/h1-6H,7-8H2,(H2,13,15) |
InChI 键 |
QFOGCIADXSKREW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(N=C1N)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


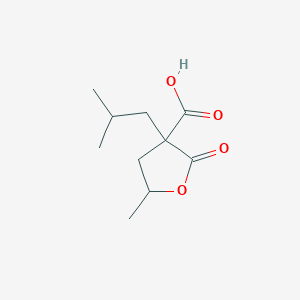
![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)

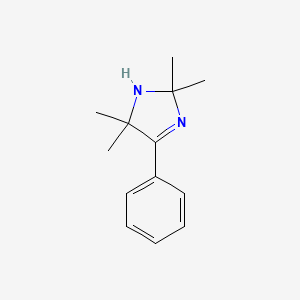
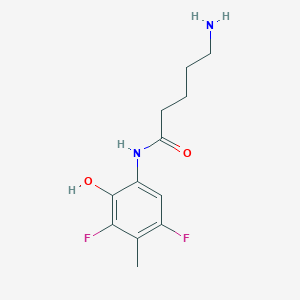
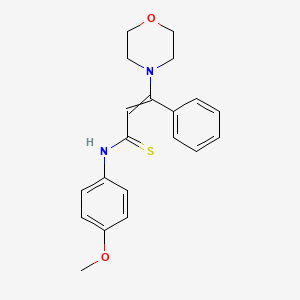
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)




![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
